Photochemical Stability: 1-Nitrocyclohexene Avoids Double Bond Cleavage Observed in β-Nitrostyrenes
Under UV irradiation, acyclic and exocyclic nitroalkenes undergo light-induced intramolecular cyclization leading to double bond cleavage and nitrile oxide formation; β-nitrostyrene and 1-nitro-2-phenylcyclohexene both exhibit significant cleavage. In contrast, 1-nitrocyclohexene shows no detectable cleavage under identical irradiation conditions, demonstrating superior photochemical integrity [1]. This absence of the competitive cleavage pathway simplifies reaction outcomes and eliminates unwanted side-product formation in photochemical applications.
| Evidence Dimension | Photochemical double bond cleavage occurrence |
|---|---|
| Target Compound Data | No evidence for cleavage reaction |
| Comparator Or Baseline | β-Nitrostyrene and 1-nitro-2-phenylcyclohexene: Significant cleavage detected |
| Quantified Difference | Qualitative absence of a major decomposition pathway |
| Conditions | Room temperature UV irradiation; nitrile oxides trapped via cycloaddition with methyl acrylate |
Why This Matters
For synthetic workflows requiring UV exposure, 1-nitrocyclohexene eliminates the need for stringent light exclusion and avoids purification of cleavage-derived byproducts that complicate product isolation with β-nitrostyrene.
- [1] Grant, R. D.; Pinhey, J. T. Aust. J. Chem. 1984, 37, 1231-1244. View Source
